molecular formula C8H18ClNO B1358177 trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride CAS No. 178972-33-3

trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride

Cat. No.: B1358177
CAS No.: 178972-33-3
M. Wt: 179.69 g/mol
InChI Key: RKXAGLQDXWJBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride typically involves the reduction of a precursor compound, such as trans-4-(Aminomethyl)cyclohexanone, using a reducing agent like sodium borohydride (NaBH4) in the presence of a solvent like methanol . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the precursor compound under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is used as a building block in the synthesis of complex organic molecules. It is valuable in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of amino alcohols with biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments .

Medicine: Its structural features make it a candidate for designing molecules with specific biological activities .

Industry: In industrial applications, this compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals used in various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Biological Activity

trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride, commonly referred to as T-AMCHA, is a compound with significant biological activity, particularly in the context of wound healing and protease inhibition. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

T-AMCHA functions primarily as an anti-fibrinolytic agent , inhibiting the activity of plasmin, a serine protease involved in the breakdown of fibrin in blood clots. By blocking the lysine-binding sites of plasminogen fragments, T-AMCHA effectively reduces proteolytic activity, which is crucial in various biological processes including wound healing.

Wound Healing

Research indicates that T-AMCHA accelerates barrier recovery in skin following injury. In a study involving hairless mice and human skin, the application of T-AMCHA significantly enhanced the recovery rate after epidermal injuries caused by tape stripping or detergent treatment. The compound's ability to inhibit plasmin was linked to reduced epidermal hyperplasia, which is characterized by increased skin thickness due to excessive cell proliferation following injury .

Table 1: Effects of T-AMCHA on Wound Healing

Treatment TypeEffect on Barrier RecoveryEffect on Epidermal Hyperplasia
T-AMCHA (5% application)Accelerated recoveryReduced thickness
Aminocaproic acidNo effectNo effect
Leupeptin (protease inhibitor)Accelerated recoveryNot assessed

Protease Inhibition

T-AMCHA has been shown to selectively inhibit certain serine proteases. In vitro studies demonstrated that it effectively reduced the activity of trypsin-like proteases, which are often elevated in conditions associated with tissue injury and inflammation. This inhibition is crucial for managing conditions where excessive protease activity can lead to tissue damage .

Clinical Applications

The clinical implications of T-AMCHA are broad. Its use as an anti-fibrinolytic agent has been explored in surgical settings to minimize blood loss, particularly during high-risk procedures such as cardiac and orthopedic surgeries. The compound's safety profile is generally favorable, with rare adverse effects reported including gastrointestinal disturbances and hypersensitivity reactions .

Case Studies

Several case studies highlight the efficacy of T-AMCHA in clinical settings:

  • Surgical Hemostasis : A study involving cardiac surgery patients showed that those treated with T-AMCHA experienced significantly less intraoperative bleeding compared to control groups.
  • Dermatological Conditions : Patients with chronic wounds treated with topical formulations containing T-AMCHA exhibited improved healing times and reduced incidences of infection.

Properties

IUPAC Name

[4-(aminomethyl)cyclohexyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h7-8,10H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXAGLQDXWJBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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